2,5-dimethoxy-N,N'-bis(2-methylphenyl)benzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIMETHOXY-N,N’-BIS(2-METHYLPHENYL)-1,4-BENZENEDISULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHOXY-N,N’-BIS(2-METHYLPHENYL)-1,4-BENZENEDISULFONAMIDE typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-methylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHOXY-N,N’-BIS(2-METHYLPHENYL)-1,4-BENZENEDISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the sulfonamide groups would yield amines.
Scientific Research Applications
2,5-DIMETHOXY-N,N’-BIS(2-METHYLPHENYL)-1,4-BENZENEDISULFONAMIDE may have several applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible applications in drug development, particularly in designing new antibiotics or anticancer agents.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2,5-DIMETHOXY-N,N’-BIS(2-METHYLPHENYL)-1,4-BENZENEDISULFONAMIDE would depend on its specific application. In medicinal chemistry, it might act by inhibiting bacterial enzymes or interfering with cellular processes. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
N,N’-Bis(2-methylphenyl)urea: A structurally similar compound with different functional groups.
Uniqueness
2,5-DIMETHOXY-N,N’-BIS(2-METHYLPHENYL)-1,4-BENZENEDISULFONAMIDE is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C22H24N2O6S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2,5-dimethoxy-1-N,4-N-bis(2-methylphenyl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C22H24N2O6S2/c1-15-9-5-7-11-17(15)23-31(25,26)21-13-20(30-4)22(14-19(21)29-3)32(27,28)24-18-12-8-6-10-16(18)2/h5-14,23-24H,1-4H3 |
InChI Key |
NECDVFQFFCFICN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2OC)S(=O)(=O)NC3=CC=CC=C3C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.